Isoarborinol
Description
Contextualization within Triterpenoid (B12794562) Chemistry and Biological Significance
Triterpenoids are a large and diverse group of natural products derived from the cyclization of squalene (B77637) or 2,3-oxidosqualene (B107256). researchgate.net They are characterized by a 30-carbon backbone and are widely distributed in plants, fungi, and some bacteria. researchgate.netnih.gov Triterpenoids play crucial roles in cellular physiology, including contributing to membrane structure and function. nih.govbiocrick.com Isoarborinol, as a pentacyclic triterpenoid, shares the general structural features of this class of compounds, consisting primarily of cyclohexane (B81311) and cyclopentane (B165970) rings, along with methyl, alcohol, and isopropyl groups. wikipedia.org
The biological significance of triterpenoids is extensive, with many exhibiting notable pharmacological properties such as anti-inflammatory, anticancer, antiviral, and antibacterial activities. researchgate.net While research into the specific biological significance of this compound is ongoing, its presence in various plant species used in traditional medicine suggests potential bioactivity. biocrick.comcdutcm.edu.cnresearchgate.net Furthermore, this compound and its derivatives are considered geobiologically significant due to their preservation in sediments, serving as biomarkers for ancient life and environmental conditions. nih.govbiocrick.com
Historical Trajectories in this compound Discovery and Initial Characterization
The history of this compound research is intertwined with the study of natural products and organic geochemistry. This compound was initially discovered in the Messel oil shale in 1969. uu.nlwikipedia.org This early discovery in ancient sediments led to its consideration as a potential biomarker. uu.nl Initially, this compound was thought to be primarily produced by higher plants, particularly angiosperms. uu.nlwikipedia.org Its diagenetic end product, arborane, found in ancient marine sediments, further supported its use as a biomarker for terrestrial input into aquatic environments. biocrick.comwikipedia.orgpnas.org
Initial characterization of this compound's structure was achieved using techniques such as X-ray crystallography. wikipedia.org More recently, advanced analytical methods like mass spectrometry and NMR spectroscopy have been employed for the detection and structural elucidation of this compound and its derivatives. wikipedia.orgbiorxiv.org
Contemporary Research Paradigms and Unresolved Questions Regarding this compound
Contemporary research on this compound continues to explore its distribution, biosynthesis, and potential biological activities. A significant development in recent years has been the identification of microbial sources of this compound-like lipids. nih.govbiocrick.compnas.org The discovery of arborane biomarkers in sediments predating the accepted origin of angiosperms suggested the existence of non-plant sources, a question that remained unresolved for nearly twenty years. wikipedia.orgpnas.org The identification of Eudoraea adriatica, an aerobic marine heterotrophic bacterium, capable of producing this compound-like lipids (eudoraenol and adriaticol) has provided crucial insights into the evolutionary history of triterpenoid biosynthesis and addressed this incongruity in the biomarker record. nih.govbiocrick.compnas.orgvliz.be
Current research paradigms also involve investigating the specific biological activities of this compound. Studies have explored its potential antiamoebic activity, with findings indicating that this compound is a major component responsible for the activity observed in extracts of Petiveria alliacea against Entamoeba histolytica. biocrick.comresearchgate.netjmb.or.kr Research utilizing in silico methods has also predicted potential biological activities related to hyperglycemia and cardiac fibrosis for this compound acetate (B1210297), a derivative of this compound. nih.gov
Despite these advancements, several unresolved questions remain. The full taxonomic distribution of this compound-producing organisms, particularly within the microbial world, requires further investigation. Understanding the precise biosynthetic pathways in different organisms and the enzymes involved is an active area of research. wikipedia.orgpnas.org Furthermore, detailed in vivo studies are needed to fully validate the predicted biological activities of this compound and its derivatives and to elucidate their mechanisms of action. researchgate.net The evolutionary link between bacterial and eukaryotic triterpenoid synthesis pathways, with this compound potentially representing an intermediate, is also a subject of ongoing research. nih.govwikipedia.orgharvard.edu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O | cdutcm.edu.cnnih.govlipidmaps.org |
| Molecular Weight | 426.7 g/mol | cdutcm.edu.cnnih.gov |
| Exact Mass | 426.386166 Da | nih.govlipidmaps.org |
| Topological Polar Surface Area | 20.23 Ų | cdutcm.edu.cnlipidmaps.org |
| Hydrogen Bond Donors | 1 | cdutcm.edu.cnlipidmaps.org |
| Hydrogen Bond Acceptors | 1 | cdutcm.edu.cnlipidmaps.org |
| logP | 8.31 / 7.648 | cdutcm.edu.cnlipidmaps.org |
| Rotatable Bonds | 1 | cdutcm.edu.cnlipidmaps.org |
| Rings | 5 | cdutcm.edu.cnlipidmaps.org |
Table 2: Antiamoebic Activity of this compound
| Compound | Concentration (mg/ml) | E. histolytica Growth Inhibition (%) | Source |
| This compound | 0.05 | 51.4 | researchgate.netjmb.or.kr |
| This compound | 0.3 | 85.2 | jmb.or.kr |
Table 3: Predicted Biological Activities of this compound Acetate (In silico)
| Predicted Activity | Probability of Activity (Pa) | Source |
| Antidiabetic | High | nih.gov |
| Anti-inflammatory | High | nih.gov |
| Antioxidant | High | nih.gov |
| Alpha-glucosidase inhibitor | High | nih.gov |
| Caspase-3 inhibitor | High | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-MBVQSDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170654 | |
| Record name | Isoarborinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-41-2 | |
| Record name | (3β,21β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-en-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoarborinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOARBORINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JE8XL7LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution Across Biological Domains
Distribution within the Plant Kingdom
Isoarborinol's known biological sources were initially thought to be limited to certain angiosperms. wikipedia.orgbiocrick.comnih.govpnas.org Angiosperms, also known as flowering plants, represent a highly diverse group of land plants. wikipedia.orggbif.org
Angiosperm Families and Genera as Primary Sources
While initially considered a biomarker for higher plants, the distribution of this compound within the plant kingdom is predominantly limited to a few angiosperm families and genera. wikipedia.org The family Gramineae (Poaceae), which includes grasses, is one such group known to produce this compound. wikipedia.orgstanford.edu Research has also identified this compound in other plant sources, such as the roots and rhizomes of Gerbera piloselloides. biocrick.com Additionally, it has been found in Hybanthus enneaspermus (L.) F. Muell, belonging to the Violaceae family. biocrick.com Phragmites alliacea leaf extract has also shown the presence of this compound. biocrick.com
Here is a table summarizing some of the reported angiosperm sources of this compound:
| Family | Genus/Species | Plant Part | Reference |
| Poaceae | Gramineae (family) | Not specified | wikipedia.orgstanford.edu |
| Asteraceae | Gerbera piloselloides | Roots and rhizomes | biocrick.com |
| Violaceae | Hybanthus enneaspermus | Whole plant/aerial? | biocrick.com |
| Poaceae | Phragmites alliacea | Leaf extract | biocrick.com |
Specific Plant Tissue Localization and Variability
The presence and concentration of specialized metabolites like this compound can vary within different plant tissues. While the provided search results specifically mention roots and rhizomes of Gerbera piloselloides and leaf extract of Phragmites alliacea as sources of this compound, a general principle in plant biology is the compartmentalization of specialized metabolites across vegetative and reproductive tissues. biorxiv.org This localization and variability can be influenced by factors such as the plant's developmental stage, environmental conditions, and interactions with other organisms. biorxiv.orgmdpi.com For instance, studies on other plant species have shown that different tissues can have distinct specialized metabolite profiles. biorxiv.org
Elucidation of Microbial Sources
The discovery of arborane biomarkers in geological formations predating angiosperms strongly indicated the existence of non-plant sources for these compounds or their precursors like this compound. wikipedia.orgbiocrick.comnih.govstanford.edupnas.orgpnas.org This led to investigations into potential microbial producers.
Identification of this compound-Like Lipids in Marine Bacteria (e.g., Eudoraea adriatica)
Significant progress in identifying microbial sources came with the study of the aerobic marine heterotrophic bacterium Eudoraea adriatica. biocrick.comnih.govstanford.edupnas.orgpnas.orgresearchgate.net This bacterium was found to produce two novel this compound-like lipids, eudoraenol and adriaticol. biocrick.comnih.govstanford.edupnas.orgpnas.orgresearchgate.net These molecules represent the first arborane lipids identified outside of the plant kingdom. pnas.org
Research involving the expression of the E. adriatica oxidosqualene cyclase (OSC) in Escherichia coli confirmed the synthesis of these this compound-like lipids from an oxidosqualene precursor. nih.govvliz.be Phylogenetic analysis demonstrated that the E. adriatica eudoraenol synthase is homologous to bacterial lanosterol (B1674476) synthases and is distinct from plant triterpenoid (B12794562) synthases. biocrick.comnih.govpnas.org This suggests independent evolutionary pathways for the synthesis of arborinols in bacteria and plants. stanford.edupnas.org
Implications for Taxonomic Distribution Reassessment
The discovery of this compound-like lipids in Eudoraea adriatica necessitates a reassessment of the taxonomic distribution of this compound and related arborane lipids. biocrick.comwikipedia.orgvliz.bebiorxiv.orgresearchgate.net While this compound was traditionally considered a biomarker for terrestrial angiosperms, the identification of bacterial sources indicates that arborane biomarkers in the geological record can originate from microbial activity, particularly in marine and lacustrine environments. wikipedia.orgbiocrick.comnih.govstanford.edupnas.orgpnas.orgresearchgate.netvliz.bebiorxiv.orgvliz.beresearchgate.netresearchgate.net
Further studies using metagenomic data have also indicated the presence of bacterial OSCs responsible for the biosynthesis of arborane triterpenols in marine and lacustrine environments, suggesting the possibility of other bacterial sources beyond E. adriatica. researchgate.net One study identified a cyclase from a deep subsurface shale metagenome that synthesizes this compound, potentially representing the first reported bacterial source of this compound itself. biorxiv.org This finding further supports a broader microbial distribution of arborinol (B1253814) synthesis than previously understood. biorxiv.org
The presence of arboranes in ancient sediments predating angiosperms, coupled with their carbon isotopic signatures inconsistent with plant origin, strongly supports a microbial origin for these compounds. wikipedia.orgstanford.edu
Presence in Geological Archives
This compound and its diagenetic derivatives, particularly arboranes, are significant components found in geological archives. wikipedia.orgbiocrick.comnih.govstanford.edupnas.org Cyclic triterpenoids like this compound are geobiologically significant because they are well-preserved in sediments and serve as biomarkers for ancient life throughout Earth's history. biocrick.comnih.gov
Arborane biomarkers have been detected in sediments dating back to the Permian and Triassic periods, significantly predating the widely accepted origin of angiosperms. wikipedia.orgbiocrick.comnih.govstanford.edupnas.orgpnas.org This geological evidence was a key factor in proposing the existence of microbial sources for these lipids. wikipedia.orgbiocrick.comnih.govstanford.edupnas.orgpnas.org
Des-A-arborenes, which are transformation products of this compound and arborinone, are also found in lake sediments. vliz.beresearchgate.netresearchgate.net These compounds are considered to have an aquatic source, likely biosynthesized by algae or aerobic bacteria. vliz.beresearchgate.netresearchgate.net Their presence in present and ancient tropical lacustrine settings, often with permanently anoxic bottom waters and sediments, further highlights the role of aquatic organisms, including bacteria, in the geological record of arborane lipids. vliz.beresearchgate.netresearchgate.net
The analysis of aromatic fractions of bitumens (B1180155) from geological formations has also indicated this compound as a potential source of certain aromatic hydrocarbons, suggesting its presence and transformation within these archives. geoscienceworld.org
Here is a summary of the geological presence of this compound and its derivatives:
| Compound Class | Geological Occurrence | Significance | Reference |
| Arboranes | Permian and Triassic sediments | Indicates sources predating angiosperms, suggesting microbial origin. | wikipedia.orgbiocrick.comnih.govstanford.edupnas.orgpnas.org |
| Des-A-arborenes | Present and ancient tropical lacustrine sediments | Transformation products of this compound/arborinone, indicate aquatic sources. | vliz.beresearchgate.netresearchgate.net |
| This compound/Arborane | Ancient immature and recent lacustrine sediments | Potential source of certain aromatic hydrocarbons in bitumens. | geoscienceworld.org |
Occurrence in Specific Sedimentary Formations (e.g., Messel Oil Shale)
This compound has been specifically identified in various ancient sedimentary formations, providing key evidence for the organisms and environments present during their deposition. A notable example is the Messel Oil Shale in Germany. nih.govdntb.gov.uavliz.beresearchgate.net this compound, as an intact pentacyclic unsaturated alcohol, was isolated from the Messel Oil Shale, which is approximately 50 million years old (Eocene epoch). nih.govdntb.gov.ua This discovery demonstrated that complex organic molecules, even those sensitive to environmental conditions, can survive for extended geological periods without complete degradation. nih.govdntb.gov.ua
The Messel Oil Shale represents a former volcanic crater lake with a hypereutrophic environment and a permanently anoxic hypolimnion, conditions conducive to the preservation of organic matter. vliz.be The presence of this compound and its derivatives, such as des-A-arbora-5,7,9-triene, in the Messel sediments further supports the interpretation of this formation as a tropical lacustrine setting with high biological productivity. vliz.beresearchgate.net
Beyond Messel, this compound and its transformation products have been found in other ancient lacustrine settings, including Lake Valencia in Venezuela and Lake Albano in Italy (Holocene), Eckfeld Maar (Eocene), the Bouxwiller shales, the Ménat shales, and Miocene Clarkia deposits. vliz.be The occurrence of this compound and its microbially induced transformation products is generally associated with present and ancient tropical lacustrine settings, particularly crater lakes, characterized by permanently anoxic bottom waters and sediments. vliz.beresearchgate.net While typically found in tropical or warm climates, this compound has also been detected in Pleistocene sediments from Arctic Lake El'gygytgyn. vliz.be
The diagenetic products of this compound, the arboranes, have also been detected in much older sediments, including those from the Permian and Triassic periods in Germany and Italy, further supporting a pre-angiosperm origin for some arborinol precursors. wikipedia.orgresearchgate.net
Biosynthesis and Enzymatic Mechanisms of Isoarborinol
Core Isoprenoid Pathway Precursors
Triterpenoids, including isoarborinol, are derived from 30-carbon isoprenoid compounds synthesized via the isoprenoid pathway. The direct precursor for the cyclization reaction leading to this compound is 2,3-oxidosqualene (B107256). nih.govmdpi.com
Cyclization of 2,3-Oxidosqualene
The cyclization of 2,3-oxidosqualene is a pivotal step in the biosynthesis of a diverse array of triterpenoid (B12794562) skeletons. This reaction is catalyzed by oxidosqualene cyclase (OSC) enzymes. nih.govmdpi.comresearchgate.net The process involves a series of cation-π cyclizations and 1,2-rearrangement reactions of the linear substrate within the active site of the enzyme. researchgate.net The specific folding of the 2,3-oxidosqualene substrate within the OSC enzyme is crucial as it dictates the conformation of the cyclization product. nih.gov For this compound synthesis, the cyclization of oxidosqualene proceeds through a chair-boat-chair (C-B-C) conformation intermediate. wikipedia.orgpnas.org This is similar to the conformation adopted during the synthesis of sterol precursors like cycloartenol (B190886) and lanosterol (B1674476), although the final pentacyclic structure of this compound differs significantly. wikipedia.orgpnas.orgresearchgate.net
Oxidosqualene Cyclase (OSC) Enzymes
Oxidosqualene cyclases are the key enzymes responsible for catalyzing the formation of diverse triterpene skeletons from 2,3-oxidosqualene. researchgate.net These enzymes play a critical role in promoting triterpene scaffold diversification through a programmed series of protonation, cyclization, rearrangement, and deprotonation steps. mdpi.com
Characterization of Plant this compound Synthases (IAS)
This compound synthase (IAS) is a specific type of OSC found in plants that catalyzes the formation of this compound from 2,3-oxidosqualene. Functional analysis has identified an amino acid sequence for this compound synthase (OsIAS) in rice (Oryza sativa). nih.govbiocrick.com Studies in wheat have also identified TaIAS as the enzyme that synthesizes the this compound scaffold. researchgate.netnih.gov Phylogenetic analysis suggests that the expansion of OSC members in higher plants, including those responsible for triterpene synthesis like IAS, has largely occurred through tandem duplication followed by positive selection and diversifying evolution. nih.gov Plant triterpene synthases, such as OsIAS, may have evolved independently in different plant lineages, as suggested by the low similarity between the rice IAS and the TaIAS from wheat. biorxiv.org
Biochemical Analysis of Bacterial Oxidosqualene Cyclases Producing this compound-Like Structures
While this compound is predominantly associated with plants, the discovery of arborane biomarkers in ancient sediments predating angiosperms suggests potential microbial sources. wikipedia.orgpnas.orgbiocrick.comnih.gov Recent biochemical studies have identified bacterial OSCs that produce this compound-like lipids. The marine bacterium Eudoraea adriatica has been found to produce two pentacyclic triterpenols, eudoraenol and adriaticol, which are isomers of this compound. pnas.orgbiocrick.comnih.gov The enzyme responsible in E. adriatica, eudoraenol synthase (EUS), is an oxidosqualene cyclase that cyclizes the precursor in a C-B-C conformation, similar to sterol cyclases, but results in a pentacyclic structure akin to bacterial hopanoids. pnas.orgpnas.org Phylogenetic analysis indicates that E. adriatica EUS is homologous to bacterial lanosterol synthases but is phylogenetically distinct from plant triterpene synthases, including known eukaryotic IAS. pnas.orgnih.govpnas.org This suggests that the ability to synthesize the arborane skeleton may have arisen independently in bacteria and plants within the OSC family. pnas.org
Detailed research findings on bacterial OSCs producing this compound-like structures include the identification of specific amino acid residues that differentiate between bacterial sterol and arborinol (B1253814) synthases. pnas.orgresearchgate.net Studies using heterologous expression systems, such as Escherichia coli, have demonstrated that substituting specific amino acid residues in a bacterial lanosterol synthase can enable the synthesis of pentacyclic arborinols in addition to tetracyclic sterols, providing insight into the mechanistic differences. pnas.orgnih.govpnas.org
Here is a summary of some characterized OSCs and their products:
| Enzyme Name | Organism Source | Substrate | Major Product(s) | Conformation | Citation |
| OsIAS | Oryza sativa (Rice) | 2,3-Oxidosqualene | This compound | Not specified | nih.govbiocrick.com |
| TaIAS | Triticum aestivum (Wheat) | 2,3-Oxidosqualene | This compound | Not specified | researchgate.netnih.gov |
| Eudoraenol Synthase (EUS) | Eudoraea adriatica | 2,3-Oxidosqualene | Eudoraenol, Adriaticol | Chair-Boat-Chair | pnas.orgnih.govpnas.org |
| Lanosterol Synthase (LAS) | Various (eukaryotic/bacterial) | 2,3-Oxidosqualene | Lanosterol | Chair-Boat-Chair | mdpi.compnas.org |
| Cycloartenol Synthase (CAS) | Plants | 2,3-Oxidosqualene | Cycloartenol | Chair-Boat-Chair | mdpi.com |
| Squalene-Hopene Cyclase (SHC) | Bacteria | Squalene (B77637) | Hopanols | All-Chair | wikipedia.org |
Evolutionary and Phylogenetic Trajectories of Triterpene Cyclases
The evolutionary history of triterpene cyclases, including those involved in this compound biosynthesis, is a subject of ongoing research. These enzymes are part of a larger class of terpene cyclases that cyclize either squalene or oxidosqualene. wikipedia.org
Proposed Enzymatic Linkages to Hopanol and Sterol Biosynthesis
The enzyme responsible for this compound synthesis has been proposed to represent an evolutionary link between the hopanol-producing enzymes (squalene-hopene cyclases, SHCs) found predominantly in bacteria and the sterol-producing enzymes (oxidosqualene cyclases, OSCs) found in eukaryotes. wikipedia.orgpnas.org SHCs cyclize squalene via an all-chair conformation, resulting in five-membered rings (hopanols). wikipedia.org Eukaryotic sterol-producing OSCs cyclize oxidosqualene via a chair-boat-chair conformation, leading to four-membered rings (sterols). wikipedia.org this compound cyclase utilizes a combination of these aspects, cyclizing oxidosqualene into a five-membered ring via a chair-boat-chair conformation. wikipedia.org This apparent intermediate nature of its reaction pathway has led to the hypothesis that this compound cyclase could represent an enzymatic intermediate in the evolutionary transition from SHC to OSC. wikipedia.org
However, phylogenetic analyses of terpene cyclases suggest that SHC and OSC may have diverged from a common ancestor, which complicates the direct evolutionary significance of this compound cyclase as a transitional enzyme in all lineages. wikipedia.orgharvard.edu Despite this, the discovery of bacterial OSCs producing arborinol-like structures, phylogenetically distinct from plant IAS, supports the idea that the synthesis of the arborane skeleton may have evolved multiple times within the OSC family. pnas.org
The phylogenetic relationships between OSCs highlight the diversification of these enzymes in higher plants, with expansions likely driven by gene duplication and subsequent functional divergence. nih.gov While some plant triterpene synthases group separately from sterol synthases, others, including some monocot triterpene synthases like rice OsIAS, show closer similarity to sterol synthases, suggesting complex evolutionary trajectories. researchgate.net
Divergent Evolution and Convergent Pathways in Different Organisms
The enzymes responsible for triterpenoid synthesis, including this compound cyclase, are part of the terpene cyclase family, which cyclize squalene or oxidosqualene wikipedia.org. Phylogenetic analyses of terpene cyclases suggest that squalene-hopene cyclases (SHC) and oxidosqualene cyclases (OSC) diverged from a common ancestor wikipedia.org. This compound cyclase has been proposed as an enzymatic intermediate in the evolutionary transition from SHC to OSC, given its apparent intermediate pathway between those used by these enzymes wikipedia.org.
While this compound production is predominantly associated with angiosperms, the discovery of eudoraenol synthase in the marine bacterium Eudoraea adriatica, which produces this compound-like lipids through a similar pathway, suggests potential phylogenetic relationships between the enzymes involved and opens avenues for investigating microbial triterpenoid synthesis wikipedia.orgpnas.orgpnas.org. This discovery indicates that convergent evolution may have played a role in the development of similar triterpenoid biosynthetic pathways in distinct phylogenetic lineages frontiersin.orguu.nlnih.gov.
In wheat and Brachypodium distachyon, clustered biosynthetic pathways for arborinane-type triterpenoids, including those derived from this compound, appear to have diverged from a common precursor, 19-hydroxy-isoarborinol. This divergence is attributed to the neofunctionalization of CYP51 enzymes and the recruitment of other gene families researchgate.net.
Genetic Basis of this compound Biosynthesis
The genes underlying the biosynthesis of many specialized metabolites, including triterpenoids, are often organized in biosynthetic gene clusters (BGCs) researchgate.net. This organization is hypothesized to ensure their coinheritance and facilitate coordinated expression researchgate.net.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) (e.g., in Wheat)
In wheat, pathogen-induced biosynthetic pathways, including those for triterpenes, are encoded by BGCs pnas.orgbiorxiv.org. A specific type 3 cluster, BGC 3(5D), located on wheat chromosome 5D, contains genes implicated in triterpenoid biosynthesis, notably a predicted oxidosqualene cyclase gene (TaOSC) biorxiv.orgresearchgate.net. Functional analysis of the genes within wheat BGC 3(5D) has revealed a sequential biosynthetic pathway involving TaOSC (acting as this compound synthase, TaIAS), a 3β-hydroxysteroid-dehydrogenase/decarboxylase (TaHSD), and two CYP51 enzymes (TaCYP51H35, also known as this compound 19-hydroxylase or TaIAH, and TaCYP51H37) researchgate.netnih.gov. This cluster produces this compound and downstream derivatives like ellarinacin biorxiv.orgresearchgate.net. Homoeologs of the type 3 cluster genes are not found in the wheat B genome researchgate.net. Expression of genes within BGC 3(5D) is strongly induced in leaves infected with powdery mildew researchgate.net.
Similar arborinane-type clusters have been found in other grasses, such as Brachypodium distachyon and oat (Avena strigosa) biorxiv.orgbiorxiv.org. In B. distachyon, a cluster containing BdOSC2 and CYP51H15 exhibits the same activities as their wheat orthologs, producing this compound and its 19-hydroxylated derivative researchgate.net. An ortholog of TaIAS, AsOSC1, with high sequence similarity (91.2% amino acid identity) has been identified in the diploid oat genome on chromosome 1, and transient expression of AsOSC1 in N. benthamiana yielded this compound biorxiv.org.
Heterologous Expression Systems for Pathway Elucidation and Enzyme Activity Validation
Heterologous expression systems are crucial tools for elucidating biosynthetic pathways and validating enzyme activity nih.govmdpi.com. For triterpenes and sterols, which share a biosynthetic origin, experimental validation of OSC function is commonly achieved by heterologous expression of cDNA in suitable yeast strains or tobacco hosts like Nicotiana benthamiana nih.govacs.org.
In the case of wheat this compound biosynthesis, transient expression of genes from BGC 3(5D) in N. benthamiana has been used to demonstrate the activities of TaIAS, TaIAH, and other enzymes in the pathway, confirming the production of this compound and its derivatives biorxiv.orgresearchgate.net. Similarly, heterologous expression of E. adriatica oxidosqualene cyclase in Escherichia coli has been used to show its ability to synthesize eudoraenol and adriaticol from an oxidosqualene precursor pnas.orgpnas.org. An E. coli heterologous sterol expression system with specific amino acid substitutions in a bacterial lanosterol synthase has also been used to enable the synthesis of pentacyclic arborinols, providing mechanistic insight biocrick.compnas.orgpnas.org.
Mutational Analysis of Biosynthetic Enzymes and Mechanistic Insight
Mutational analysis is a technique used to study the function of genes and the role of specific amino acid residues in enzyme activity practical-haemostasis.comnih.gov. While direct mutational analysis specifically on this compound synthase enzymes is not extensively detailed in the provided search results, studies on other triterpene synthases and related enzymes provide insight into how such analyses can reveal mechanistic details. For instance, mutational studies of glutinol (B1671676) and fernenol (B1252788) synthases have revealed the roles of specific residues researchgate.net. Similarly, substitutions in a bacterial lanosterol synthase enabled the synthesis of pentacyclic arborinols in a heterologous system, providing mechanistic insight into triterpenoid synthesis biocrick.compnas.orgpnas.org. These examples highlight the potential of mutational analysis to understand the enzymatic mechanisms of this compound biosynthesis.
Advanced Methodologies for Structural Elucidation of Isoarborinol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and connectivity within a molecule. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, chemists can deduce the arrangement of atoms and functional groups.
Unidimensional (1D) NMR Techniques (e.g., 1H, 13C)
One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of isoarborinol and its derivatives. The ¹H NMR spectrum provides information on the number, type, and coupling interactions of hydrogen atoms, yielding insights into the molecule's proton environment. For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for methyl groups and a distinctive doublet at δ 5.23 ppm for the H-11 proton, as well as a double doublet at δ 3.22 ppm for the H-3β proton jmb.or.kr. Signals for various methyl groups are also observed in the upfield region jmb.or.kr.
¹³C NMR spectroscopy, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and types of carbon atoms (methyl, methylene (B1212753), methine, and quaternary) present in the molecule researchgate.net. The chemical shifts of these carbon signals are highly sensitive to their electronic environment and hybridization, providing crucial information about the carbon skeleton and the presence of functional groups like alcohols or double bonds researchgate.net. For this compound, the ¹³C NMR spectrum in CDCl₃ at 71.4 MHz shows characteristic signals corresponding to the 30 carbon atoms of the triterpenoid (B12794562) skeleton, including signals for the various methyl and methylene carbons, as well as the carbon bearing the hydroxyl group (C-3 at δ 78.9 ppm) and the olefinic carbons jmb.or.kr.
Here is a sample of ¹H and ¹³C NMR data reported for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment |
| ¹H | 5.23 | d | 6.2 | H-11 |
| ¹H | 3.22 | dd | 10.2, 3.8 | H-3β |
| ¹H | 1.03 | s | - | H-25 |
| ¹H | 0.98 | s | - | H-23 |
| ¹H | 0.89 | d | 6.5 | H-29 |
| ¹H | 0.83 | d | 6.8 | H-30 |
| ¹H | 0.82 | s | - | H-24 |
| ¹H | 0.81 | s | - | H-26 |
| ¹H | 0.77 | s | - | H-27 |
| ¹H | 0.76 | s | - | H-28 |
| ¹³C | 78.9 | - | - | C-3 |
| ¹³C | 39.1 | - | - | C-1 |
| ¹³C | 27.8 | - | - | C-2 |
Advanced Microcryoprobe NMR for Sample Minimization
Natural products are often isolated in limited quantities, making sample sensitivity a critical factor in structural elucidation. Advanced NMR probes, such as microcryoprobes, significantly enhance sensitivity by cooling the detection coils, thereby reducing thermal noise bruker.comchemicalonline.com. This technology allows for the acquisition of high-quality NMR spectra using much smaller sample amounts (on the order of tens of micrograms), which is particularly advantageous when dealing with rare or difficult-to-isolate this compound derivatives bruker.comchemicalonline.comhyphadiscovery.com. Microcryoprobe NMR enables comprehensive 1D and 2D NMR experiments on minimal sample quantities, facilitating the determination of structures that would be challenging or impossible with conventional probes bruker.comchemicalonline.comhyphadiscovery.com.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, complementing the structural details obtained from NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique widely used for the analysis of volatile and semi-volatile compounds, including triterpenoids like this compound wikipedia.orgfilab.fr. In GC-MS, the sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in the GC column wikipedia.orgfilab.fr. The separated components then enter the mass spectrometer, where they are ionized and fragmented wikipedia.org. The resulting ions are detected based on their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of the compound wikipedia.org.
GC-MS is valuable for both the identification and quantification of this compound in complex mixtures, such as plant extracts or environmental samples wikipedia.orgresearchgate.net. By comparing the retention time and mass spectrum of an unknown peak to those of a known standard, this compound can be identified wikipedia.org. The fragmentation pattern in the mass spectrum provides structural clues; for instance, this compound derivatized with TMS shows a characteristic mass fragment peak at m/z = 241 wikipedia.org. GC-MS analysis has been used in studies investigating the biosynthesis of this compound derivatives in plants researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique suitable for the analysis of less volatile or thermally labile compounds, which may include some this compound derivatives researchgate.netwikipedia.org. LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry wikipedia.orgmeasurlabs.com. The LC separates components based on their polarity and interaction with the stationary and mobile phases measurlabs.com. The eluting compounds are then introduced into the MS, typically via an interface that handles the transition from the liquid phase to the gas phase for ionization wikipedia.org.
LC-MS is widely used in natural product analysis and metabolomics for the identification and profiling of a broad range of compounds wikipedia.orgnih.gov. It can provide accurate molecular weight information and fragmentation data, aiding in the structural elucidation of isolated compounds and the analysis of complex mixtures containing this compound and its related metabolites researchgate.netwikipedia.org. LC-MS analysis has been employed alongside GC-MS in studies to analyze plant extracts and investigate biosynthetic pathways involving this compound derivatives researchgate.net.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the accurate molecular weight and elemental composition of a compound. wisdomlib.org In the context of structural elucidation, HRESIMS provides crucial information about the molecular formula, which is a fundamental step in determining the structure of an unknown compound. wisdomlib.org
For this compound and other triterpenoids, HRESIMS is routinely used in conjunction with NMR spectroscopy to establish their structures. nih.govresearchgate.net For instance, this compound isolated from Hedyotis diffusa has been characterized using HRESIMS alongside 1D and 2D NMR spectroscopic analysis. nih.gov Another study on compounds isolated from Glycosmis parviflora reported HRESIMS data for this compound, providing a measured mass-to-charge ratio ([M-H]-) of 431.0990, which was in close agreement with the calculated mass of 431.0978 for the molecular formula C₂₁H₁₉O₁₀. hueuni.edu.vn This high mass accuracy is essential for confirming the proposed molecular formula derived from other analytical data. HRESIMS is particularly valuable for analyzing polar and high-molecular-weight compounds like triterpenoid saponins (B1172615), providing molecular mass information and fragmentation patterns that aid in structural assignment. unmul.ac.idiomcworld.com
Complementary Spectroscopic Techniques (e.g., UV, IR)
While NMR and MS are primary techniques for structural elucidation, complementary spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable supporting information regarding the presence and nature of functional groups and conjugated systems within a molecule. chemrxiv.orgnih.govitwreagents.com
UV-Vis spectroscopy provides insights into electronic transitions within a molecule, particularly the presence of conjugated pi systems. itwreagents.comsketchy.comresearchgate.net However, this compound, being a saturated pentacyclic triterpenoid with only isolated double bonds (if any, depending on the specific derivative), is typically expected to show little to no absorption in the UV region above 200 nm. One study explicitly mentioned that this compound had no UV absorption, consistent with its structure lacking significant chromophores, while its IR spectrum confirmed the presence of a hydroxyl group. nbu.ac.in Despite not being highly informative for saturated triterpenes, the absence of significant UV absorption can itself be a piece of structural evidence, ruling out the presence of extended conjugation.
Chemical Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., Acetylation, Trimethylsilyl (B98337) Ethers)
Chemical derivatization involves chemically modifying a compound to alter its physical or spectroscopic properties, thereby facilitating analysis. Acetylation and the formation of trimethylsilyl (TMS) ethers are common derivatization strategies employed in the structural elucidation of triterpenoids like this compound, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and sometimes NMR spectroscopy. pnas.orgpnas.orgjppres.comrug.nlnih.gov
Acetylation, the introduction of an acetyl group, can be used to functionalize hydroxyl groups. This modification can affect the chromatographic behavior of the compound, making it more volatile and suitable for GC-MS analysis. Acetylation can also cause characteristic shifts in NMR signals of adjacent protons and carbons, aiding in the assignment of hydroxyl group positions. rug.nlnih.govljmu.ac.uk
These derivatization techniques, by modifying the compound in a controlled manner, provide complementary data that can corroborate or clarify structural assignments made based on the analysis of the underivatized compound.
Integration of Analytical Data for Comprehensive Structure Determination
The definitive structural elucidation of this compound and its derivatives relies on the comprehensive integration and interpretation of data obtained from multiple analytical techniques. chemrxiv.orgnih.govegyankosh.ac.inchemrxiv.org No single spectroscopic method typically provides all the information necessary to determine the complete structure of a complex molecule. Therefore, chemists combine the data from MS (providing molecular weight and fragmentation), NMR (providing detailed information about the carbon-hydrogen framework and connectivity), IR (identifying key functional groups), and sometimes UV-Vis (indicating conjugation) to construct the molecular structure. nih.govegyankosh.ac.in
The process involves a systematic approach where initial information from HRESIMS provides the molecular formula. wisdomlib.org IR spectroscopy helps identify the presence of functional groups like hydroxyls. nih.govnbu.ac.in NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (such as COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms, the types of protons and carbons, and their chemical environments. nih.govhueuni.edu.vnunmul.ac.idiomcworld.comingentaconnect.com By analyzing the chemical shifts, coupling constants, and correlations observed in the NMR spectra, fragments of the molecule can be identified and then pieced together.
Mass spectral fragmentation patterns can further support the proposed structure by indicating the presence of specific substructures and how the molecule breaks apart under ionization. chemrxiv.orgnih.gov Chemical derivatization data, such as the changes observed in MS or NMR spectra after acetylation or silylation, provide additional confirmation of the presence and location of specific functional groups like hydroxyls. pnas.orgpnas.org
The integration of these diverse datasets is often an iterative process. A preliminary structure is proposed based on some of the data, and then this structure is validated or refined using the remaining spectroscopic information. Advanced computational tools and algorithms are increasingly being developed to assist in the integration of multimodal spectroscopic data for automated structure elucidation, mimicking the approach used by expert chemists. chemrxiv.orgchemrxiv.orgarxiv.org This integrated analytical approach is essential for confidently and accurately determining the complex pentacyclic structure of this compound and its various derivatives.
Investigational Biological Activities and Molecular Mechanisms
Antimicrobial Spectrum and Potency
Studies have explored the efficacy of isoarborinol derivatives against a range of pathogenic bacteria and fungi. One key study investigated the antimicrobial properties of this compound methyl ether, a derivative of this compound, isolated from the ethyl acetate (B1210297) extract of Diospyros blancoi leaves. biocrick.com
This compound methyl ether has demonstrated antimicrobial activity against several Gram-negative and Gram-positive bacteria. biocrick.com The compound was found to be effective against the bacterial strains Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. biocrick.com This indicates a broad spectrum of antibacterial potential for this class of triterpenoids.
The same research that confirmed its antibacterial properties also established the antifungal activity of this compound methyl ether. biocrick.com The compound exhibited inhibitory effects against the fungal strains Candida albicans and Trichophyton mentagrophytes, which are common causes of human fungal infections. biocrick.com
Notably, the antimicrobial activity of this compound methyl ether does not extend to all microorganisms. The compound was found to be inactive against the bacterium Bacillus subtilis and the fungus Aspergillus niger, highlighting a degree of selectivity in its antimicrobial profile. biocrick.com
| Microorganism | Type | Activity |
|---|---|---|
| Escherichia coli | Bacterium (Gram-negative) | Active biocrick.com |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | Active biocrick.com |
| Staphylococcus aureus | Bacterium (Gram-positive) | Active biocrick.com |
| Candida albicans | Fungus (Yeast) | Active biocrick.com |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | Active biocrick.com |
| Bacillus subtilis | Bacterium (Gram-positive) | Inactive biocrick.com |
| Aspergillus niger | Fungus (Mold) | Inactive biocrick.com |
Antiprotozoal Efficacy
Research into the medicinal properties of the plant Petiveria alliacea has identified this compound as a key component responsible for its antiprotozoal effects, particularly against the parasite Entamoeba histolytica. researchgate.netnih.govresearchgate.net
Pure this compound, isolated from a bioactive fraction of P. alliacea leaf extract, demonstrated significant inhibitory effects on the growth of E. histolytica. nih.govresearchgate.netjmb.or.kr In vitro studies showed that this compound at a concentration of 0.05 mg/ml produced a 51.4% inhibition of E. histolytica growth. biocrick.comresearchgate.netjmb.or.kr This finding suggests that this compound is a potent antiamoebic compound. researchgate.netnih.gov
The antiamoebic activity of isolated this compound has been compared to that of various extracts from its source plant, Petiveria alliacea. nih.govresearchgate.net The investigation into P. alliacea leaves began with aqueous and methanolic extracts, followed by fractionation. researchgate.net
| Substance | Concentration | % Growth Inhibition | IC50 Value |
|---|---|---|---|
| P. alliacea Aqueous Extract | Not specified | Less than Methanolic Extract | >0.51 mg/ml researchgate.netnih.govjmb.or.kr |
| P. alliacea Methanolic Extract | Not specified | Not specified | 0.51 mg/ml researchgate.netnih.govjmb.or.kr |
| P. alliacea Hexanic Fraction | Not specified | Not specified | 0.68 mg/ml researchgate.netnih.govjmb.or.kr |
| P. alliacea Hexanic Subfraction 12-19 | 0.8 mg/ml | 74.3% researchgate.netnih.govjmb.or.kr | Not specified |
| This compound | 0.05 mg/ml | 51.4% researchgate.netnih.govjmb.or.kr | Not specified |
Selective Effects on Protozoan vs. Mammalian Cells in In Vitro Systems
The selective toxicity of a compound against pathogenic organisms versus host cells is a critical indicator of its therapeutic potential. This is often quantified by the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) against mammalian cells to the 50% inhibitory concentration (IC50) against the parasite. researchgate.netresearchgate.net A higher SI value indicates greater selectivity for the parasite. researchgate.netnih.gov
In vitro investigations have highlighted the potential of this compound as a selective anti-protozoan agent. Research on the effects of this compound, identified as a major component in fractions from Petiveria alliacea leaves, demonstrated significant activity against Entamoeba histolytica, the parasite responsible for amoebiasis. cabidigitallibrary.orgnih.govbbrc.in Notably, a concentration of 0.05 mg/ml of this compound resulted in a 51.4% growth inhibition of E. histolytica trophozoites. nih.govbbrc.in Crucially, this effective concentration showed no toxicity towards mammalian cells, indicating a favorable selectivity profile. cabidigitallibrary.orgnih.govbbrc.in
| Organism | Compound | Concentration (mg/ml) | Effect | Toxicity to Mammalian Cells |
|---|---|---|---|---|
| Entamoeba histolytica | This compound | 0.05 | 51.4% growth inhibition | Non-toxic at this concentration |
Anti-inflammatory Investigations
This compound has been the subject of preliminary studies to evaluate its anti-inflammatory properties, employing both in vivo and in silico methodologies.
The carrageenan-induced paw edema model is a standard and widely used in vivo assay for evaluating the anti-inflammatory activity of potential therapeutic agents. nih.govnih.govnih.gov The injection of carrageenan induces an acute inflammatory response characterized by swelling (edema). nih.gov
In a study evaluating compounds isolated from the leaves of Dichroa febrifuga, this compound was assessed for its anti-inflammatory properties using this model. cabidigitallibrary.org The results indicated that this compound effectively inhibited carrageenan-induced edema in a dose-dependent manner. cabidigitallibrary.org Its efficacy was reported to be comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) used as a positive control in such studies. cabidigitallibrary.org
| Compound | In Vivo Model | Observed Effect | Comparison |
|---|---|---|---|
| This compound | Carrageenan-Induced Edema (Mouse) | Effective, dose-dependent edema inhibition | Similar activity to Diclofenac |
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in identifying potential mechanisms of action for bioactive compounds. Key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2), are common targets for anti-inflammatory drugs.
In silico studies have been performed to predict the interaction of this compound with these inflammatory enzymes. cabidigitallibrary.org The molecular docking results demonstrated that this compound has the potential to bind to both 5-LOX and PLA2. cabidigitallibrary.org The predicted binding mechanism involves the formation of hydrogen bonds with amino acid residues within the active sites of these enzymes, suggesting a possible molecular basis for its observed anti-inflammatory activity. cabidigitallibrary.org
| Compound | Target Enzyme | Methodology | Predicted Interaction |
|---|---|---|---|
| This compound | 5-Lipoxygenase (5-LOX) | Molecular Docking | Binding via hydrogen bonds |
| Phospholipase A2 (PLA2) | Molecular Docking | Binding via hydrogen bonds |
Other Emerging Biological Activities
Beyond its anti-protozoan and anti-inflammatory potential, research has begun to explore other biological roles for this compound, including its function in its native plant environment and its potential interactions with other enzymes.
Computational screening through molecular docking is a common first step in identifying potential inhibitors for enzymes like alpha-glucosidase, a target in diabetes management, and caspase-3, a key enzyme in apoptosis. researchgate.net Based on the available scientific literature, specific in silico studies investigating the molecular docking of this compound with alpha-glucosidase or caspase-3 have not been reported.
In plants, triterpenoids are a large class of metabolites that serve important functions, including roles in defense against pathogens. The biosynthesis of these compounds often occurs through gene clusters that are activated in response to stress or infection.
Research in bread wheat (Triticum aestivum) has identified a pathogen-inducible biosynthetic gene cluster on chromosome 5D responsible for producing this compound-derived metabolites. The expression of the genes within this cluster, including this compound synthase (TaIAS), is strongly induced in wheat leaves upon infection with powdery mildew (Blumeria graminis f. sp. tritici). This pathogen-induced activation demonstrates a clear role for the this compound biosynthetic pathway in the plant's defense response.
In this pathway, this compound serves as a precursor to a novel, defense-related triterpenoid (B12794562) named ellarinacin. The discovery of ellarinacin and the elucidation of its biosynthetic pathway from this compound provide a direct link between this compound production and active defense mechanisms in a globally important crop.
Association with Neuropharmacological Effects as a Constituent of Ethnomedicinal Plants
This compound has been identified as a constituent in various ethnomedicinal plants that exhibit a range of neuropharmacological activities. While research often focuses on crude extracts, the presence of this compound in these botanicals suggests its potential contribution to their effects on the central nervous system (CNS).
One notable example is Petiveria alliacea L. (Phytolacaceae), a plant used in traditional medicine for various purposes. biocrick.comresearchgate.net Phytochemical studies have confirmed the presence of this compound and its derivatives, such as this compound-acetate and this compound-cinnamate, in this plant. biocrick.com Ethnomedicinal use and pharmacological studies have associated P. alliacea with a wide spectrum of neuropharmacological activities, including anxiolytic, antidepressant, antinociceptive, and anti-seizure effects. biocrick.com
Similarly, extracts from the bark of Byrsonima crassifolia, another plant used in traditional Latin American medicine, have demonstrated significant CNS-depressant activities in animal models. unileon.esnih.govresearchgate.net Administration of hydroalcoholic extracts of B. crassifolia to mice resulted in sedative and analgesic effects. unileon.esresearchgate.net Specific observed effects included a reduction in spontaneous motor activity, decreased motor coordination, and a significant prolongation of sleep induced by pentobarbital. unileon.esnih.govresearchgate.net While phytochemical analyses of B. crassifolia have identified various classes of compounds such as tannins, saponins (B1172615), flavonoids, and other triterpenes, the direct attribution of its neuropharmacological effects to this compound specifically requires further investigation. nih.govresearchgate.net
The table below summarizes the observed neuropharmacological effects of ethnomedicinal plants known to contain this compound or other related triterpenes.
Table 1: Neuropharmacological Effects of Ethnomedicinal Plants Containing Triterpenoids
| Plant Species | Traditional Use/Observed Effect | Active Compounds Identified in Extracts |
|---|---|---|
| Petiveria alliacea | Anxiolytic, antidepressant, anti-seizure, antinociceptive | This compound, this compound-acetate, this compound-cinnamate biocrick.com |
| Byrsonima crassifolia | Sedative, analgesic, decreased motor activity | Triterpenes, flavonoids, tannins, saponins unileon.esnih.govnih.gov |
These findings underscore the association of this compound, as a component of complex plant extracts, with significant neuropharmacological activities. However, the isolation of this compound and its direct evaluation in neuropharmacological models are necessary to conclusively determine its specific role and mechanisms of action.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted chemical modifications. mdpi.com While specific and detailed SAR studies focused exclusively on this compound are not extensively documented in the available literature, research on other structurally similar pentacyclic triterpenoids provides valuable insights into how modifications to this chemical scaffold can influence biological potency. frontiersin.orgnih.gov
Pentacyclic triterpenoids, such as oleanolic acid (OA), ursolic acid (UA), and 18β-glycyrrhetinic acid (GA), share a common core structure with this compound. lstmed.ac.ukliverpool.ac.uk SAR studies on these related compounds have revealed that modifications at specific positions on the triterpenoid skeleton can dramatically enhance or alter their biological effects, including antibacterial and enzyme-inhibitory activities. frontiersin.orgliverpool.ac.uk
Key findings from SAR studies on analogous pentacyclic triterpenoids include:
Modifications at C-28: For oleanolic and ursolic acid, the carboxyl group at the C-28 position was found to be crucial for the inhibition of the human enzyme carboxylesterase 1 (hCE1). Any modifications to this group, such as conversion to esters, amides, or alcohols, were detrimental to the inhibitory activity. frontiersin.org
Modifications at C-3: Alterations at the C-3 position have been shown to modulate activity. For instance, converting the C-3 hydroxyl group of OA and UA into a 3-O-β-carboxypropionyl group led to a significant increase in inhibitory potency against hCE1. frontiersin.org In other studies, the oxidation of the C-3 hydroxyl group was a preliminary step for introducing other functional groups. liverpool.ac.uk
Introduction of Side-Chains: The introduction of various side-chains, particularly at the C-2 position of the A-ring, has been explored. In a study on 18β-glycyrrhetinic acid derivatives, introducing substituted aromatic side-chains at the C-2 position resulted in potent antibacterial activity against both drug-sensitive and resistant Staphylococcus aureus. liverpool.ac.uk
These studies on related compounds suggest that the biological potency of this compound could potentially be modulated by strategic chemical modifications at similar positions on its pentacyclic core.
Table 2: Summary of SAR Findings in Pentacyclic Triterpenoids Structurally Related to this compound
| Parent Compound | Position of Modification | Type of Modification | Effect on Biological Activity |
|---|---|---|---|
| Oleanolic Acid / Ursolic Acid | C-28 | Esterification, Amidation, Reduction | Decreased inhibitory activity against hCE1 frontiersin.org |
| Oleanolic Acid / Ursolic Acid | C-3 | Addition of 3-O-β-carboxypropionyl group | Dramatically increased inhibitory activity against hCE1 frontiersin.org |
| 18β-glycyrrhetinic acid | C-2 | Introduction of aromatic side-chains | Enhanced antibacterial activity against S. aureus liverpool.ac.uk |
These examples from the broader class of pentacyclic triterpenoids highlight promising strategies for the future design and synthesis of this compound derivatives with potentially enhanced and selective biological activities. nih.govlstmed.ac.uk
Geobiological and Ecological Interpretations
Reinterpretation of Paleobiosignatures of Isoarborinol and Arboranes
Historically, this compound was primarily considered a biomarker for higher plants, specifically angiosperms, due to its prevalent detection in these organisms. wikipedia.orgnih.govbiocrick.comstanford.edu Consequently, the presence of arborane, the diagenetic product of this compound, in ancient sediments was interpreted as evidence of the past existence of higher plants and terrestrial input into aquatic environments. wikipedia.orgnih.govbiocrick.comvliz.be
However, this interpretation faced challenges with the discovery of arborane signatures in Permian and Triassic sediments, geological periods that significantly predate the accepted first appearance of angiosperms. wikipedia.orgwikipedia.orgnih.govstanford.eduvliz.bepnas.org This temporal discrepancy suggested that a non-plant source for this compound or its precursors must have existed during these earlier periods. wikipedia.orgstanford.edupnas.org
Recent research has provided compelling evidence for microbial sources of this compound-like lipids. nih.govvliz.bepnas.org For instance, the aerobic marine heterotrophic bacterium Eudoraea adriatica has been found to produce eudoraenol and adriaticol, two isomers of this compound. nih.govvliz.bepnas.org This discovery, along with compound-specific carbon isotope values in ancient sediments that are inconsistent with typical plant sources, supports the hypothesis of a microbial origin for some arborane biomarkers found in the geological record. vliz.bepnas.orgresearchgate.net The enzymes responsible for the biosynthesis of these bacterial lipids appear to be phylogenetically distinct from those in plants, suggesting independent evolutionary origins for arborane skeleton synthesis in different domains of life. stanford.edupnas.org This necessitates a reevaluation of arborane paleobiosignatures, acknowledging the potential contribution of microbial sources in addition to, or instead of, higher plants, particularly in older geological contexts. stanford.eduvliz.be
Use as a Biomarker for Past Environments and Organismal Presence
Despite the reinterpretation regarding their sole source, this compound and arboranes remain valuable biomarkers for reconstructing past environments and inferring the presence of specific organisms. wikipedia.orgwikipedia.orgnih.gov The detection of arborane in sediments can indicate the past presence of organisms capable of synthesizing this compound or related arborinols. wikipedia.orgwikipedia.orgnih.gov
In lacustrine and marine sediments, arborane biomarkers have been traditionally used as indicators of terrestrial input, given the historical understanding of angiosperms as the primary source. nih.govbiocrick.comvliz.be However, the identification of microbial sources suggests that the presence of arboranes can also indicate the past presence of specific bacteria or algae, particularly in aquatic settings. pnas.orgresearchgate.netvliz.be For example, studies in Lake Chala, a crater lake in East Africa, have identified des-A-arborene isomers, transformation products of this compound/arborinone, and their isotopic composition is consistent with an aquatic source like algae or aerobic bacteria. researchgate.netvliz.be
The ratio of arborane to other triterpenoids, such as fernane (a diagenetic product of fernene (B167996) and fernenol (B1252788), often associated with ferns and other plants), can provide further insights into past vegetation. wikipedia.org For instance, the arborane/fernane ratio has been used to reconstruct the relative abundances of different plant groups, including Cordaites and possibly seed ferns, in Paleozoic terrestrial deposits like coals. wikipedia.orgogeochem.jp
Biomarker analysis, including the study of this compound and arboranes, involves identifying their structures, quantifying their abundances, and measuring the isotopic compositions of their elements. wikipedia.org These data, when integrated with other geological and geochemical information, help to piece together the biological and environmental conditions of ancient ecosystems. pnas.org
Data Table: Examples of Biomarker Applications
| Biomarker Compound(s) | Diagenetic Product(s) | Primary Source (Historically Considered) | Potential Additional Source | Environmental Interpretation | Geological Period Examples |
| This compound/Arborinol (B1253814) | Arborane, des-A-arborenes | Angiosperms (Higher Plants) wikipedia.orgnih.govbiocrick.comstanford.edu | Algae, Aerobic Bacteria pnas.orgresearchgate.netvliz.be | Terrestrial input (traditional), Aquatic microbial presence nih.govbiocrick.comvliz.beresearchgate.net | Permian, Triassic (microbial) wikipedia.orgwikipedia.orgnih.govstanford.eduvliz.bepnas.org, Holocene (plant/aquatic) uni-frankfurt.de |
| Fernene/Fernenol | Fernane | Ferns, other plants wikipedia.org | - | Presence of specific plant groups | Paleozoic wikipedia.orgogeochem.jp |
Diagenetic Pathways and Preservation Mechanisms in Sedimentary Records
This compound undergoes diagenesis in sedimentary environments, transforming into more stable compounds like arborane. wikipedia.orgwikipedia.org This transformation typically involves the loss of the hydroxyl group and saturation of the molecule. wikipedia.org Arborane, being a saturated hydrocarbon, is more recalcitrant and thus better preserved in the geological record compared to the original this compound. wikipedia.orgwikipedia.org
Studies of sedimentary records, such as those from Lake Chala, have revealed complex diagenetic pathways for this compound and arborinone, leading to the formation of various transformation products, including mono-, di-, and tri-unsaturated des-A-arborenes. researchgate.netvliz.be These transformations can be influenced by both abiotic processes and microbial activity within the sediments. researchgate.netvliz.be The presence of microbially induced transformation products suggests that microbial communities play a significant role in the diagenesis of this compound in certain environments, particularly in settings with anoxic bottom waters and sediments. researchgate.netvliz.be
The preservation of organic matter, including triterpenoids like this compound and arboranes, in sediments is influenced by several factors. These include the inherent recalcitrance of the organic molecule, the depositional environment, and the rate of sedimentation. whoi.eduhawaii.edu Rapid burial can enhance preservation by removing organic matter from the zone of active degradation. hawaii.edu Anoxic conditions in sediments can also promote preservation by limiting aerobic respiration, a primary process of organic matter decomposition. researchgate.netwhoi.edu Physical protection within the sediment matrix, such as adsorption onto mineral surfaces or entrapment within small pores inaccessible to enzymes, can also contribute to the preservation of organic compounds over geological timescales. whoi.edu The formation of concretions around decaying organic matter can create a localized environment that inhibits decay and enhances preservation potential. cambridge.org
This compound itself has been found in intact form in relatively young sediments like the Messel oil shale (approximately 50 million years old), indicating that under favorable conditions, even functionalized triterpenoids can be preserved for significant periods. biocrick.com However, for long-term preservation in the geological record, the conversion to more stable diagenetic products like arborane is crucial. wikipedia.orgwikipedia.org
Ecological Roles of this compound in Extant Organisms (e.g., Membrane Structure and Function)
In extant organisms, particularly in the angiosperms where it is commonly found, this compound is believed to play a role in biological membranes. wikipedia.orgresearchgate.net Similar to sterols and hopanols, which are known to modulate membrane fluidity, this compound likely serves as a fluidity-buffering component of biological membranes. wikipedia.orgpnas.org
Sterols in eukaryotes and hopanoids in bacteria are well-established examples of lipids that modify membrane fluidity, allowing organisms to adapt to varying environmental conditions. wikipedia.orgpnas.org The structural similarity of this compound to these compounds suggests a comparable function in the membranes of the organisms that produce it. wikipedia.orgpnas.org While the specific details of this compound's interaction with membrane lipids and its precise effects on membrane properties are areas of ongoing research, its structural characteristics strongly imply a role in maintaining membrane integrity and regulating fluidity. wikipedia.orgpnas.org The identification of this compound-like lipids in bacteria further supports the idea that arborane-type lipids can fulfill membrane-related functions in diverse organisms. nih.govpnas.org
Future Directions and Research Opportunities
Untapped Biological Sources and Diversity
While isoarborinol is widely recognized as a biomarker for higher plants, particularly within the family Gramineae, the potential for discovering this compound or related arborinane-type triterpenoids in other, less-explored biological sources remains significant wikipedia.org. Although no this compound-producing microbe has been definitively identified, the detection of its diagenetic product, arborane, in ancient marine sediments predating the rise of plants suggests a potential microbial origin in Earth's history wikipedia.org. The discovery of eudoraenol synthase in E. adriatica, which produces this compound-like lipids, further supports the possibility of finding this compound or structurally similar compounds in microorganisms wikipedia.org. Future research should focus on:
Targeted screening of diverse plant species: Expanding the investigation beyond known angiosperm sources to include a wider variety of terrestrial flora, particularly those in underexplored ecosystems.
Exploring microbial diversity: Implementing advanced techniques such as metagenomics and targeted isolation to identify microorganisms, especially marine bacteria, that may possess the genetic machinery for this compound biosynthesis or produce related arborinane-type structures wikipedia.orgnih.gov.
Investigating lower plants and other organisms: Examining bryophytes, ferns, fungi, and marine organisms for the presence of this compound or novel related triterpenoids researchgate.net.
Identifying new sources could not only provide more accessible or abundant supplies of this compound but also reveal a greater diversity of arborinane-type skeletons with potentially varied biological activities.
Advanced Biosynthetic Pathway Engineering for Novel Triterpenoids
Understanding and manipulating the biosynthetic pathway of this compound offers exciting opportunities for producing this compound and novel triterpenoids through metabolic engineering and synthetic biology biomedpharmajournal.orglbl.gov. This compound is synthesized from 2,3-oxidosqualene (B107256) through cyclization catalyzed by oxidosqualene cyclases (OSCs) nih.govresearchgate.net. The proposed pathway involves the formation of a dammarenyl cation intermediate, followed by a series of rearrangements to yield the arborinane skeleton nih.govresearchgate.net.
Future research in this area should focus on:
Elucidating the specific this compound cyclase mechanism: Gaining a deeper understanding of the enzymatic steps and protein structures involved in the cyclization of 2,3-oxidosqualene to this compound. The this compound cyclase is considered evolutionarily significant, potentially representing an intermediate between squalene-hopene cyclases (SHCs) and other OSCs wikipedia.org.
Identifying and characterizing key biosynthetic genes: Isolating and studying the genes encoding this compound cyclase and any tailoring enzymes (e.g., cytochrome P450s, glycosyltransferases) that may modify the this compound skeleton researchgate.netresearchgate.net.
Metabolic engineering in heterologous hosts: Introducing the identified biosynthetic genes into easily culturable organisms like yeast or bacteria to create microbial cell factories for sustainable and scalable production of this compound researchgate.netlbl.gov.
Engineering novel triterpenoid (B12794562) structures: Modifying the this compound biosynthetic pathway or combining elements with other triterpenoid pathways to generate libraries of novel arborinane-type or hybrid triterpenoids with potentially enhanced or altered bioactivities researchgate.netresearchgate.net.
Advanced techniques in synthetic biology and metabolic engineering hold the key to unlocking the potential for controlled and efficient production of this compound and the creation of new triterpenoid scaffolds biomedpharmajournal.orglbl.gov.
Comprehensive Structure-Activity Relationship Elucidation for Bioactivity Optimization
While the provided context does not detail specific bioactivities of this compound, the exploration of its potential biological applications necessitates a thorough understanding of its structure-activity relationships (SAR) researchgate.netmdpi.comnih.gov. Elucidating which parts of the this compound molecule are crucial for specific biological effects is essential for optimizing its potential as a lead compound for drug discovery or other applications mdpi.comnih.gov.
Future research should involve:
Synthesis of this compound analogs: Creating a series of structural analogs with modifications at different positions of the pentacyclic skeleton and the hydroxyl group mdpi.com.
Systematic bioactivity testing: Evaluating the synthesized analogs for a range of relevant biological activities (e.g., anti-inflammatory, antimicrobial, cytotoxic, etc.) to identify how structural changes impact potency and selectivity researchgate.net.
Computational SAR studies: Utilizing in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the activity of potential analogs and guide synthetic efforts mdpi.comfrontiersin.org.
Understanding the role of stereochemistry: Investigating the influence of the stereochemical configuration of this compound on its biological interactions and activity researchgate.net.
A comprehensive SAR study will provide valuable insights for the rational design and synthesis of this compound derivatives with improved efficacy, reduced toxicity, or novel bioactivities mdpi.comnih.gov.
Deeper Exploration of Molecular Mechanisms Underlying Biological Activities
To fully harness the potential of this compound, a deeper understanding of the molecular mechanisms by which it exerts its biological effects is crucial researchgate.netmdpi.compnas.org. This involves identifying the specific cellular targets, signaling pathways, and molecular interactions modulated by this compound.
Future research directions include:
Target identification studies: Employing biochemical and cell biology techniques to pinpoint the proteins, enzymes, or receptors that directly interact with this compound mdpi.com.
Pathway analysis: Investigating the downstream effects of this compound binding on cellular signaling cascades using techniques like transcriptomics and proteomics pnas.org.
In vitro and in vivo mechanism studies: Conducting detailed experiments using cell lines and animal models to confirm molecular targets and pathways identified in initial studies and to understand the effects in a more complex biological context mdpi.com.
Structure-mechanism relationships: Correlating the structural features of this compound and its analogs with their specific molecular interactions and resulting biological outcomes mdpi.com.
Unraveling the molecular mechanisms will not only validate observed bioactivities but also open possibilities for designing more potent and specific this compound-based therapeutics or probes researchgate.netmdpi.com.
Application in Geobiological and Paleontological Studies for Environmental Reconstruction
This compound's diagenetic product, arborane, is a valuable biomarker in geological samples, offering a unique opportunity for reconstructing past environments and understanding the co-evolution of life and Earth wikipedia.org. The presence of arborane in ancient sediments provides evidence of organisms that produced this compound precursors, even when morphological fossils are absent wikipedia.org.
Future research in geobiology and paleontology should leverage this compound and arborane by:
Expanding the analysis of arborane in ancient sediments: Investigating a wider range of sedimentary rocks from different geological periods and locations to map the historical distribution of this compound-producing organisms wikipedia.orgdigitalatlasofancientlife.org.
Developing improved analytical techniques: Enhancing the sensitivity and specificity of methods like GC/MS for detecting and quantifying arborane and potential this compound precursors in complex geological matrices wikipedia.org.
Isotopic analysis of arborane: Measuring the stable isotopic composition (e.g., carbon isotopes) of arborane to gain insights into the metabolic pathways of the source organisms and the environmental conditions under which they lived wikipedia.orgnhm.ac.uk.
Integrating biomarker data with other geological proxies: Combining information from arborane distribution and isotopic signatures with other geochemical, sedimentological, and paleontological data to build more comprehensive models of ancient ecosystems and climate digitalatlasofancientlife.orgnhm.ac.uk.
Investigating the evolutionary history of this compound biosynthesis: Using the geological record of arborane to trace the evolution of the this compound biosynthetic pathway and its relationship to the evolution of plants and potentially microorganisms wikipedia.org.
The study of this compound and its diagenetic products serves as a powerful tool in geobiology and paleontology, providing molecular windows into deep time and the intricate interplay between biological and geological processes digitalatlasofancientlife.orgnhm.ac.uknumberanalytics.comvt.eduucdavis.edu.
Q & A
Q. What are the standard methodologies for isolating Isoarborinol from plant sources?
this compound is typically isolated via solvent extraction and chromatographic purification. For example, Dichroa febrifuga leaves are extracted with methanol, followed by partitioning with dichloromethane (CH₂Cl₂). The crude extract undergoes silica gel column chromatography with gradient elution (e.g., n-hexane–CH₂Cl₂ or n-hexane–acetone systems) to isolate fractions containing this compound. Nuclear magnetic resonance (NMR) spectroscopy is then used to confirm purity and structure .
Q. Which spectroscopic techniques are employed to validate this compound’s molecular structure?
Structural elucidation relies on NMR (¹H and ¹³C) and mass spectrometry (MS). For instance, this compound isolated from Dichroa febrifuga was characterized using ¹H NMR (chemical shifts at δ 0.68–1.28 ppm for methyl groups) and ¹³C NMR (signals for hydroxylated carbons at δ 70–80 ppm). These techniques distinguish this compound from structurally similar triterpenes .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s geological presence predating flowering plants?
this compound’s detection in 100-million-year-old sediments (pre-angiosperms) suggests alternative biosynthetic sources. Methodological approaches include:
- Phylogenetic analysis : Screen bacteria, algae, or non-flowering plants for this compound biosynthetic genes (e.g., oxidosqualene cyclases).
- Isotopic labeling : Trace carbon sources in microbial cultures to identify non-plant producers.
- Genome mining : Investigate conserved gene clusters in early-diverging eukaryotes using tools like antiSMASH .
Q. What experimental models are suitable for evaluating this compound’s anti-inflammatory activity?
The carrageenan-induced paw edema model in mice is widely used. Key steps:
- Dose optimization : Administer this compound (e.g., 10–50 mg/kg) intraperitoneally 1 hour before carrageenan injection.
- Edema measurement : Quantify paw volume displacement at 1–6 hours post-injection.
- Control groups : Include positive controls (e.g., indomethacin) and vehicle-treated mice.
- Mechanistic analysis : Measure cytokines (IL-6, TNF-α) via ELISA to link activity to specific pathways .
Q. How can genome mining elucidate this compound’s biosynthetic pathways?
Transient expression of candidate genes in model organisms (e.g., Nicotiana benthamiana) combined with GC-MS/NMR analysis identifies pathway steps. For example:
- Gene identification : Identify oxidosqualene cyclase (OSC2) and cytochrome P450 (CYP51H15) homologs.
- Functional validation : Co-express OSC2 and CYP51H15 to produce 19-hydroxylated this compound.
- Pathway reconstruction : Sequential hydroxylation (C7, C28) and acetylation steps are confirmed via intermediate isolation .
Q. What strategies validate this compound’s bioactivity in complex traditional formulations (e.g., Sanjie Zhentong Capsule)?
Use bioactivity-guided fractionation:
- Fractionation : Separate capsule components via HPLC and test anti-inflammatory/anti-amoebic activity in vitro.
- Synergy testing : Combine this compound with co-occurring compounds (e.g., hydrangenoside C) to assess additive effects.
- Metabolomic profiling : Compare metabolic profiles of active vs. inactive fractions using LC-MS .
Methodological Considerations
Q. How should researchers design studies to resolve conflicting reports on this compound’s antimicrobial efficacy?
- Standardized assays : Use CLSI/MIC protocols with consistent microbial strains (e.g., E. coli ATCC 25922).
- Solubility controls : Address hydrophobicity by testing this compound in emulsified forms (e.g., DMSO/Tween 80).
- Comparative analysis : Benchmark against known antimicrobials (e.g., amphotericin B) to contextualize potency .
Q. What computational tools predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to receptors (e.g., TLR4 for anti-inflammatory activity). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound isolation protocols?
- Detailed documentation : Report solvent ratios (e.g., 1.5 kg plant material:5 L MeOH), column dimensions, and elution gradients.
- Reference standards : Compare NMR/MS data with published spectra (e.g., CAS 5532-41-2).
- Open data : Deposit raw chromatograms and spectral files in repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. For in vivo studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) to quantify biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
